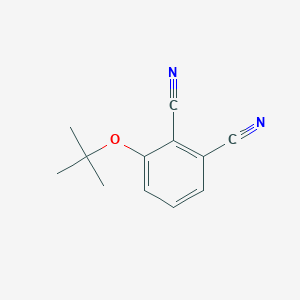
1,2-Benzenedicarbonitrile,3-(1,1-dimethylethoxy)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzenedicarbonitrile,3-(1,1-dimethylethoxy)-(9CI) is an organic compound characterized by the presence of two cyano groups and a t-butoxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarbonitrile,3-(1,1-dimethylethoxy)-(9CI) typically involves the introduction of cyano groups and a t-butoxy group onto a benzene ring. One common method involves the reaction of 1,2-dicyanobenzene with t-butyl alcohol in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 1,2-Benzenedicarbonitrile,3-(1,1-dimethylethoxy)-(9CI) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as distillation and recrystallization ensures the production of high-quality 1,2-Benzenedicarbonitrile,3-(1,1-dimethylethoxy)-(9CI).
Análisis De Reacciones Químicas
Types of Reactions
1,2-Benzenedicarbonitrile,3-(1,1-dimethylethoxy)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions
Major Products Formed
Aplicaciones Científicas De Investigación
1,2-Benzenedicarbonitrile,3-(1,1-dimethylethoxy)-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, including polymers and dyes
Mecanismo De Acción
The mechanism of action of 1,2-Benzenedicarbonitrile,3-(1,1-dimethylethoxy)-(9CI) involves its interaction with specific molecular targets. The cyano groups can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their function. The t-butoxy group can influence the compound’s solubility and reactivity, enhancing its effectiveness in various applications .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dicyanobenzene: Lacks the t-butoxy group, making it less soluble and potentially less reactive.
3-t-Butoxybenzene: Lacks the cyano groups, reducing its ability to participate in certain chemical reactions.
1,2-Dicyano-4-t-butoxybenzene: Similar structure but with different substitution pattern, affecting its chemical properties and reactivity
Uniqueness
1,2-Benzenedicarbonitrile,3-(1,1-dimethylethoxy)-(9CI) is unique due to the combination of cyano and t-butoxy groups on the benzene ring. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C12H12N2O |
|---|---|
Peso molecular |
200.24 g/mol |
Nombre IUPAC |
3-[(2-methylpropan-2-yl)oxy]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C12H12N2O/c1-12(2,3)15-11-6-4-5-9(7-13)10(11)8-14/h4-6H,1-3H3 |
Clave InChI |
VBCKKGOFHXBKQF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=CC=CC(=C1C#N)C#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
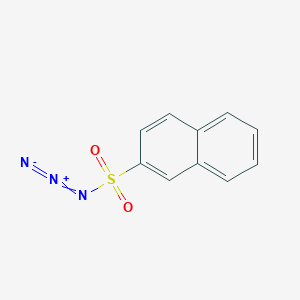
![6-Chloro-2-[(pyridin-2-ylmethyl)amino]nicotinic acid](/img/structure/B8608252.png)
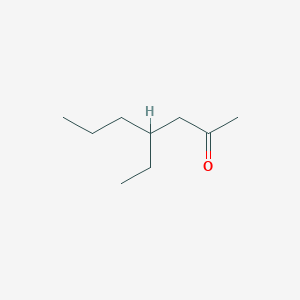
![Ethyl-[(4-bromopyridin-2-yl)carbamothioyl]carbamate](/img/structure/B8608267.png)
![{2-[(2S)-2-Pyrrolidinyl]ethyl}amine](/img/structure/B8608282.png)
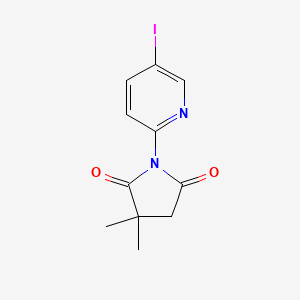
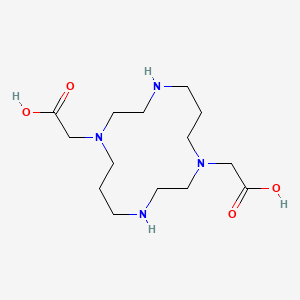
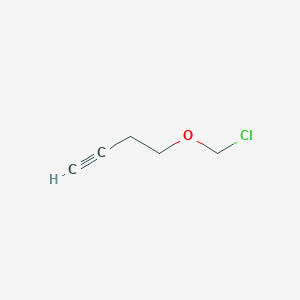
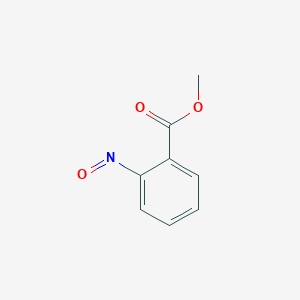
![4-[(3-Methylbut-2-en-1-yl)oxy]butan-1-ol](/img/structure/B8608310.png)

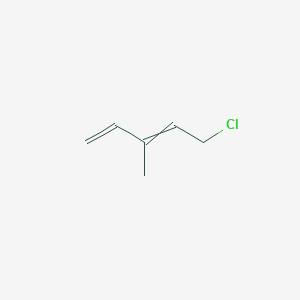
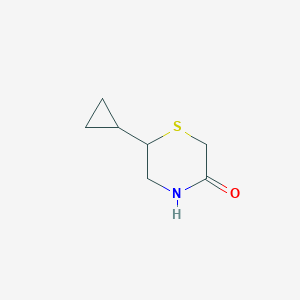
![methyl (2S)-2-[[2,6-dimethyl-4-[4-oxo-4-[2-(phenylmethoxycarbonylamino)ethylamino]butoxy]phenyl]sulfonylamino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B8608344.png)
